molecular formula C12H14O2 B12418990 3-Butylphthalide-d3

3-Butylphthalide-d3

Cat. No.: B12418990
M. Wt: 193.26 g/mol
InChI Key: HJXMNVQARNZTEE-FIBGUPNXSA-N
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Description

Butylphthalide-d3 is a deuterated form of butylphthalide, a compound primarily known for its neuroprotective properties. It is widely used in the treatment of ischemic stroke and other neurological disorders. The deuterated form, Butylphthalide-d3, is often used in scientific research to study the pharmacokinetics and metabolic pathways of butylphthalide due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butylphthalide-d3 typically involves the deuteration of butylphthalide. One common method is the catalytic hydrogenation of butylphthalide in the presence of deuterium gas. The reaction is usually carried out under high pressure and temperature conditions, using a palladium or platinum catalyst. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms into the butylphthalide molecule.

Industrial Production Methods

In an industrial setting, the production of Butylphthalide-d3 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including chromatography and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

Butylphthalide-d3 undergoes various chemical reactions, including:

    Oxidation: Butylphthalide-d3 can be oxidized to form butylphthalide oxide.

    Reduction: It can be reduced to form butylphthalide alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products

    Oxidation: Butylphthalide oxide

    Reduction: Butylphthalide alcohol

    Substitution: Various substituted butylphthalide derivatives

Scientific Research Applications

Butylphthalide-d3 has a wide range of scientific research applications:

    Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways.

    Biology: Employed in research to understand its effects on cellular processes and signaling pathways.

    Medicine: Extensively studied for its neuroprotective properties and potential therapeutic applications in treating ischemic stroke and other neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of Butylphthalide-d3 involves multiple pathways:

    Anti-inflammatory: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines.

    Antioxidant: The compound scavenges free radicals and reduces oxidative stress.

    Anti-apoptotic: It prevents cell death by modulating apoptotic pathways.

    Microcirculation Protection: Butylphthalide-d3 improves blood flow and protects against microvascular damage.

Comparison with Similar Compounds

Butylphthalide-d3 is unique compared to other similar compounds due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Similar compounds include:

    Butylphthalide: The non-deuterated form, widely used in clinical settings.

    3-n-Butylphthalide: Another derivative with similar neuroprotective properties.

    Dl-3-n-Butylphthalide: A racemic mixture used in various therapeutic applications.

Butylphthalide-d3 stands out due to its specific use in research and its ability to provide insights into the metabolic and pharmacokinetic profiles of butylphthalide.

Properties

Molecular Formula

C12H14O2

Molecular Weight

193.26 g/mol

IUPAC Name

3-(4,4,4-trideuteriobutyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-7,11H,2-3,8H2,1H3/i1D3

InChI Key

HJXMNVQARNZTEE-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])CCCC1C2=CC=CC=C2C(=O)O1

Canonical SMILES

CCCCC1C2=CC=CC=C2C(=O)O1

Origin of Product

United States

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